
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is a compound characterized by its fused bicyclic structure containing a propan-2-yl group. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties. This compound finds applications in the production of various pharmaceuticals, agrochemicals, and fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves several steps. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in different chemical reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It serves as a model compound for understanding the behavior of similar bicyclic structures in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antibacterial, antifungal, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but differs in functional groups.
(3aR,7aR)-4’-(1,2-Benzisothiazol-3-yl)octahydro-spiro[2H-isoindole-2,1’-piperazinium] Methanesulfonate: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of (3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene lies in its specific stereochemistry and the presence of the propan-2-yl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C12H18 |
|---|---|
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
(3aR,7aR)-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C12H18/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9-10,12H,4,6,8H2,1-2H3/t10-,12+/m0/s1 |
Clé InChI |
BHHLUTJBCGPXTM-CMPLNLGQSA-N |
SMILES isomérique |
CC(C)C1=CC=C[C@@H]2[C@H]1CCC2 |
SMILES canonique |
CC(C)C1=CC=CC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
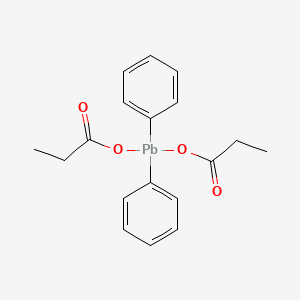
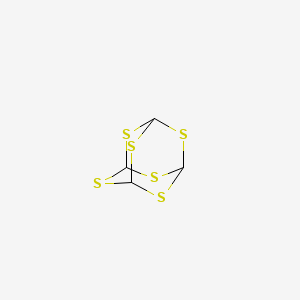
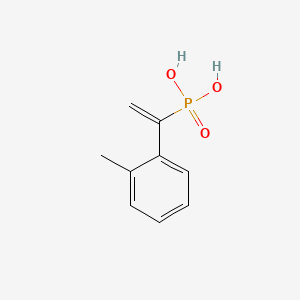
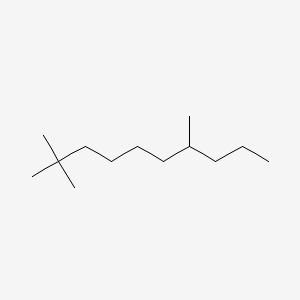

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
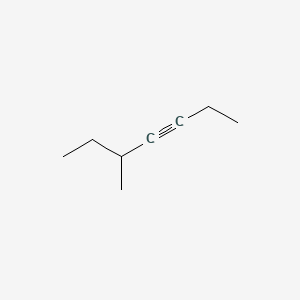
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
